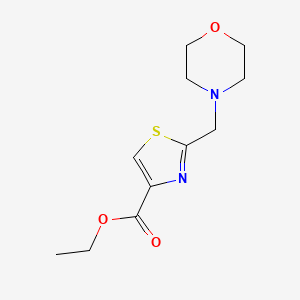
ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a morpholine ring attached to a thiazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of morpholine with a thiazole derivative. One common method involves the Mannich reaction, where morpholine reacts with formaldehyde and a thiazole derivative under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl 2-(pyrrolidin-4-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Ethyl 2-(azepan-4-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design and material science.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O3S/c1-2-16-11(14)9-8-17-10(12-9)7-13-3-5-15-6-4-13/h8H,2-7H2,1H3 |
InChI Key |
SOKOIAXTDHBEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CN2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














